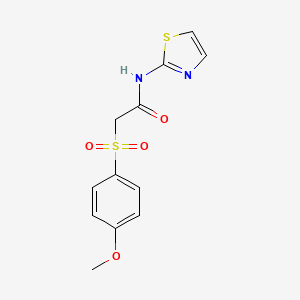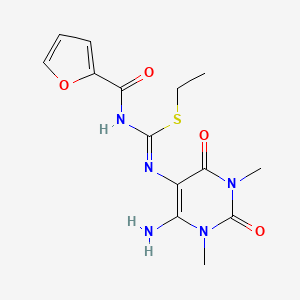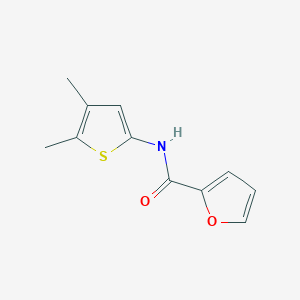
N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” is a chemical compound that is part of a broader class of compounds known as furan carboxamides . These compounds are characterized by the presence of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a carboxamide group .
Synthesis Analysis
The synthesis of furan carboxamides, including “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” and similar furan/thiophene-2-carboxamide derivatives were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” involve the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .Applications De Recherche Scientifique
Spectroscopic Analysis
Furan derivatives are often used in spectroscopic analysis . They are characterized and analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques are used for structural elucidation of compounds along with the study of geometrical and vibrational properties .
Antibacterial Activity
Furan derivatives have been found to have antibacterial activity . They have been used in the creation of new drugs to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Food Industry
Furan derivatives are also found in the food industry . For example, 2-acetyl-5-methylfuran (AMF) is obtained when an amino acid reacts with a reducing sugar, thus AMF is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked . AMF is employed in a vast number of industrial processes especially in the manufacture of wine and polymer materials .
Antibacterial Activity Against Drug-Resistant Bacteria
Furan derivatives have been found to have antibacterial activity against drug-resistant bacteria . For example, N-(4-bromophenyl)furan-2-carboxamide was found to be effective against drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae and S. aureus . This compound was synthesized via Suzuki-Miyaura Cross-Coupling .
Anti-Cancer Activity
Some furan derivatives have shown anti-cancer activity . For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines . One of the compounds, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest anti-cancer activity .
Synthesis of Novel Antibacterial Agents
Furan derivatives have been used in the synthesis of novel antibacterial agents . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Medicinal chemists have been inspired to create numerous innovative antibacterial agents due to the remarkable therapeutic efficacy of furan-related medicines .
Anti-Ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer . This could potentially be an area of application for “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide”, although specific studies would need to be conducted to confirm this.
Diuretic Activity
Furan derivatives have also been found to have diuretic activity . This means they could potentially be used in the treatment of conditions such as hypertension and edema.
Muscle Relaxant Activity
Another potential application of furan derivatives is their use as muscle relaxants . This could potentially be useful in the treatment of conditions such as muscle spasms and pain.
Anti-Protozoal Activity
Furan derivatives have also been found to have anti-protozoal activity . This means they could potentially be used in the treatment of diseases caused by protozoa, such as malaria.
Anti-Inflammatory, Analgesic, and Antidepressant Activities
Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant activities . This suggests a wide range of potential applications in the treatment of various conditions, from inflammation and pain to depression.
Anti-Parkinsonian, Anti-Glaucoma, and Antihypertensive Activities
Furan derivatives have also been found to have anti-Parkinsonian, anti-glaucoma, and antihypertensive activities . This suggests potential applications in the treatment of Parkinson’s disease, glaucoma, and hypertension.
Orientations Futures
The future directions for “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their potential biological and medicinal applications . The results from the retrieved papers suggest that these compounds could be promising structures in the development of more potent pharmaceutical agents in the future .
Propriétés
IUPAC Name |
N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-6-10(15-8(7)2)12-11(13)9-4-3-5-14-9/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWAQXSXXWIDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57256536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2710742.png)
![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2710749.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2710751.png)
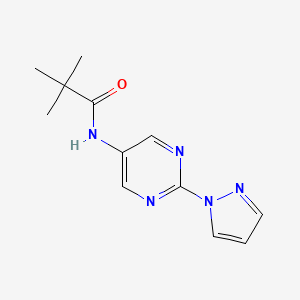
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2710755.png)
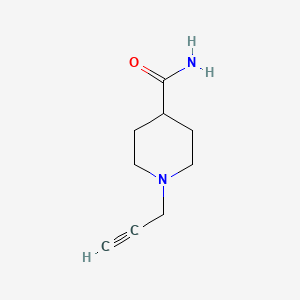
![4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2710757.png)
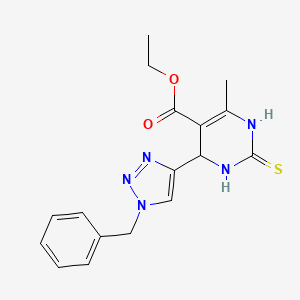
![2-[6-(4-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710759.png)
![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2710760.png)
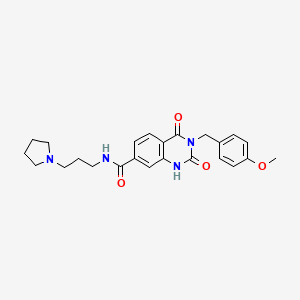
![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2710762.png)
